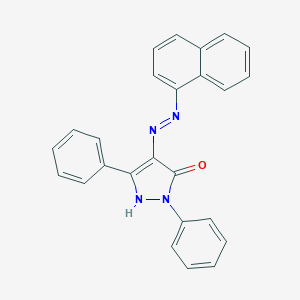![molecular formula C22H21N3O5S B403401 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide](/img/structure/B403401.png)
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide is an organic compound with the molecular formula C22H21N3O5S and a molecular weight of 439.48424 g/mol . This compound is characterized by the presence of a nitrophenyl group, a phenylsulfonyl group, and an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide typically involves the reaction of 4-nitroaniline with phenylsulfonyl chloride to form an intermediate, which is then reacted with N-(1-phenylethyl)acetamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines. Major products formed from these reactions include amino derivatives and substituted sulfonyl compounds.
Wissenschaftliche Forschungsanwendungen
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The phenylsulfonyl group can form strong interactions with biological molecules, affecting their function. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide include:
4-nitrophenylsulfonyl derivatives: These compounds share the nitrophenylsulfonyl group and exhibit similar chemical reactivity.
Phenylacetamide derivatives: These compounds have the acetamide moiety and are used in similar research applications.
Sulfonyl amides: These compounds contain the sulfonyl amide functional group and are studied for their biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H21N3O5S |
|---|---|
Molekulargewicht |
439.5g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C22H21N3O5S/c1-17(18-8-4-2-5-9-18)23-22(26)16-24(19-12-14-20(15-13-19)25(27)28)31(29,30)21-10-6-3-7-11-21/h2-15,17H,16H2,1H3,(H,23,26) |
InChI-Schlüssel |
LAZHKSOHKBKOTO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-{2-[4-chloro-2-(phenylcarbonyl)phenyl]hydrazinylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403318.png)
![(4Z)-4-[2-(4-ACETYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403319.png)

![methyl 4-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B403321.png)


![(4E)-4-[2-(2-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403324.png)
![(4E)-4-[2-(3-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403325.png)
![(4E)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403328.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403331.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403333.png)
![4-[(2,6-dichlorophenyl)hydrazono]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403335.png)
![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403336.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403338.png)
